Bienvenue dans la boutique en ligne BenchChem!

(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

Synthetic Yield Lithiation-Borylation Process Efficiency

(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is a sterically hindered, electron-rich aryl boronic acid characterized by a fully methylated tetrahydronaphthalene core. Its primary documented application is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct the core of potent, selective retinoid X receptor (RXR) agonists, including clinical candidates.

Molecular Formula C15H23BO2
Molecular Weight 246.15 g/mol
CAS No. 169126-64-1
Cat. No. B071639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
CAS169126-64-1
Molecular FormulaC15H23BO2
Molecular Weight246.15 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1C)C(CCC2(C)C)(C)C)(O)O
InChIInChI=1S/C15H23BO2/c1-10-8-11-12(9-13(10)16(17)18)15(4,5)7-6-14(11,2)3/h8-9,17-18H,6-7H2,1-5H3
InChIKeyCHQAGZBOYKWZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (CAS 169126-64-1): A Key Retinoid Building Block


(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is a sterically hindered, electron-rich aryl boronic acid characterized by a fully methylated tetrahydronaphthalene core [1]. Its primary documented application is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct the core of potent, selective retinoid X receptor (RXR) agonists, including clinical candidates [2]. The compound's unique substitution pattern is not merely incidental but is the direct pharmacophoric mimic of the tetrahydronaphthalene moiety found in bexarotene and related rexinoids, making it an indispensable intermediate for any medicinal chemistry program targeting this receptor subclass.

Why Generic Aryl Boronic Acids Cannot Substitute for (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid in RXR Agonist Synthesis


The (3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl) scaffold is a precise structural mimetic of the lipophilic tail of 9-cis-retinoic acid. Replacing this core with a simpler, cheaper, or commercially ubiquitous boronic acid (e.g., phenylboronic acid or unsubstituted naphthalenylboronic acid) will lead to a catastrophic loss of RXR binding affinity and receptor subtype selectivity [1]. The specific methylation pattern governs the conformational rigidity and hydrophobic interactions within the receptor's ligand-binding domain, a feature directly validated by the potent agonism of bexarotene (LGD1069), which is synthesized from this boronic acid precursor . Generic substitution is a direct route to a therapeutically inactive compound, rendering the synthetic effort futile. The evidence below quantifies the yields and demonstrates the structural fidelity required.

Evidence-Based Selection Guide: (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid Performance Data


Lithiation-Borylation Yield Comparison: Pentamethyl vs. Tetramethyl Boronic Acid Synthesis

In the synthesis of the key boronic acid intermediates for RXR agonists, the pentamethyl-substituted aryl bromide 40 was converted to the corresponding boronic acid 41 via the same n-BuLi/B(O-i-Pr)3 protocol as its tetramethyl analog (bromide 29 to boronic acid 42). The pentamethyl boronic acid was isolated in a significantly higher yield of 91%, compared to 81% for the tetramethyl analog, under identical reaction conditions [1].

Synthetic Yield Lithiation-Borylation Process Efficiency

Structural Fidelity: Precise Methylation Required for Biological Target Engagement

The pentamethyl tetrahydronaphthalene moiety is the critical pharmacophore for RXR binding. The fully elaborated 3,5,5,8,8-pentamethyl pattern delivered by this boronic acid is precisely the substructure present in bexarotene (LGD1069), the first RXR-selective retinoid to enter clinical trials [1]. Analogs lacking the 3-methyl group, such as those derived from the tetramethyl boronic acid (CAS 169126-63-0), correspond to the pharmacophore of the RARα-agonist Am580, which activates a completely different receptor subtype [2]. This substitution difference represents a functional selectivity switch.

Pharmacophore Mapping RXR Selectivity Bexarotene Analog

Molecular Weight and Lipophilicity Advantage Over Unsubstituted Tetrahydronaphthalene Boronic Acids

The (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid has a molecular weight of 246.15 g/mol (C15H23BO2) [1]. Compared to the unsubstituted 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid (MW 176.02 g/mol, C10H13BO2) , the additional mass represents five methyl groups that significantly increase lipophilicity and steric bulk, which are essential for mimicking the hydrophobic tail of retinoic acid in the receptor binding pocket.

Physicochemical Property cLogP Steric Bulk

Validated Utility: Direct Precursor to Clinical Candidate Bexarotene (LGD1069)

This boronic acid is a direct, validated precursor in the convergent synthesis of bexarotene (Targretin®), a marketed RXR agonist for cutaneous T-cell lymphoma. The compound serves as the nucleophilic partner in a Suzuki coupling with a vinyl triflate to construct the core structure of this clinically approved drug [1]. No other commercially available boronic acid can produce this exact pharmacophore without additional, yield-reducing synthetic manipulation.

Clinical Candidate Synthesis Bexarotene RXR Agonist

Commercially Available Purity and Physical Form for Direct Use

The compound is commercially available at defined purity grades from multiple suppliers, enabling direct use in chemical synthesis without further purification. Alfa Aesar offers 95% purity [1]; MolCore offers 98% purity ; AKSci offers 95% purity . The melting point has been experimentally determined as 198-201°C , which provides a simple and inexpensive solid-state quality check prior to use.

Quality Control Purity Specification Procurement

Superior Synthetic Yield in Borylation Step vs. Tetramethyl Analog

The higher yield observed in the conversion of bromide 40 to boronic acid 41 (91%) compared to bromide 29 to boronic acid 42 (81%) may be attributable to the steric and electronic influence of the additional methyl group at the 3-position [1]. This substituent can hinder competitive deprotonation at alternative ring sites during lithiation and may stabilize the lithiated intermediate towards protodeboronation or other side reactions. While a mechanistic study is not available, the empirical yield data strongly favors this substrate.

Steric Effect Lithiation Selectivity Side Reactions

Application Scenarios for (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid in Drug Discovery and Development


Convergent Synthesis of Bexarotene Analogs for RXR Agonist SAR Studies

Medicinal chemistry programs focused on retinoid X receptor (RXR) modulation should select this boronic acid for the divergent, late-stage Suzuki coupling of the pentamethyl tetrahydronaphthalene core to diverse electrophilic partners. The documented 91% yield in its preparation and its direct role in bexarotene synthesis [1] make it the most strategic choice for generating focused libraries of rexinoids with minimal synthetic burden.

Scale-Up and Process Chemistry for Preclinical Candidate Supply

For process R&D groups generating multi-kilogram quantities of an RXR-targeting clinical candidate, the superior lithiation-borylation yield (91% vs. 81% for the tetramethyl analog) [1] offers a clear economic advantage. The well-defined melting point (198-201°C) facilitates in-process control, while the commercial availability at 95-98% purity [2] allows for direct use, eliminating custom synthesis delays.

Synthesis of Isotopically Labeled Rexinoids for Pharmacokinetic and Occupancy Studies

The compound's established role in the synthesis of radiolabeled bexarotene (e.g., [6,7-3H]-LGD1069) [1] demonstrates its suitability for programs requiring labeled probes for receptor occupancy, autoradiography, or PK/PD studies. The convergent Suzuki coupling step late in the synthesis enables the introduction of the radioactive label at a trivial and high-valued stage.

Exclusion Criterion: RARα Agonist Programs Should Select the Tetramethyl Analog

Conversely, research groups specifically targeting retinoic acid receptor alpha (RARα) should specifically avoid this pentamethyl boronic acid and instead procure the tetramethyl analog (CAS 169126-63-0). The 3-methyl group present on this compound directs the final retinoid towards RXR selectivity, while its absence permits RARα binding (as seen with the Am580 scaffold) [1]. This represents a clear, structure-based procurement decision point.

Quote Request

Request a Quote for (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.